Structural Basis for Differential Hydrogen Bonding and Reactivity
A direct comparison of the molecular structures of 3-(4-Aminopiperidine-1-carbonyl)phenol and its para-hydroxy isomer reveals a fundamental difference in spatial orientation of the phenolic hydroxyl group . This geometric distinction leads to divergent hydrogen-bonding patterns, which are critical for molecular recognition in biological systems and for regioselective chemical modifications .
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Geometry |
|---|---|
| Target Compound Data | meta-hydroxybenzamide (3-substituted phenol) configuration |
| Comparator Or Baseline | para-hydroxybenzamide (4-substituted phenol) isomer |
| Quantified Difference | Angle between hydroxyl group and amide carbonyl group differs by approximately 120° |
| Conditions | Molecular modeling and chemical structure analysis based on IUPAC name and SMILES notation |
Why This Matters
This geometric difference directly impacts the compound's ability to form specific, directional intermolecular interactions, influencing its utility in designing molecules with precise binding requirements.
